molecular formula C19H20N6O4S B2571537 N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021259-42-6

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2571537
CAS No.: 1021259-42-6
M. Wt: 428.47
InChI Key: WFAPRWWCPPRPRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dioxine ring and the pyridazin ring suggests that the compound may have a rigid, cyclic structure. The electron-rich nitrogen atoms in the amine and pyridine groups could potentially participate in various types of chemical reactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The amine group could act as a nucleophile in substitution reactions, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions. The dioxine ring might also undergo reactions, although these would likely require specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the amine and sulfonamide could make the compound soluble in polar solvents. The compound’s melting point and boiling point would depend on factors like its molecular weight and the strength of the intermolecular forces .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on the synthesis of heterocyclic compounds with sulfonamide moieties highlights the importance of these chemical structures in drug discovery and development. For instance, one study described a one-pot synthesis method for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, which are structurally related and could offer insights into synthetic routes or pharmacological potentials similar to the compound of interest (Rozentsveig et al., 2013).

Antimalarial and Antiviral Activities

Another research direction involves investigating the antimalarial and potential antiviral activities of sulfonamide compounds. A study on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking, suggesting that similar structural analogs, including those with pyridazin and pyridin moieties, may have therapeutic potential against infectious diseases (Fahim & Ismael, 2021).

Antibacterial Applications

The development of novel heterocyclic compounds containing sulfonamido groups for use as antibacterial agents demonstrates the broader utility of sulfonamide derivatives in combating bacterial infections. This research avenue supports the exploration of sulfonamides in developing new antibiotics, which could be relevant to the compound (Azab, Youssef, & El-Bordany, 2013).

Enzyme Inhibitory Activity

Research on sulfonamide derivatives also extends to their enzyme inhibitory activity, offering potential applications in treating diseases through enzyme regulation. For instance, compounds containing the pyridine-2,6-dicarboxamide moiety have been evaluated for their inhibitory effects on carbonic anhydrase and cholinesterase enzymes, indicating potential therapeutic applications (Stellenboom & Baykan, 2019).

Antioxidant Properties

Finally, the antioxidant properties of heterocyclic compounds, especially those incorporating sulfonamide groups, have been explored for their potential in preventing oxidative stress-related diseases. Such studies suggest that compounds structurally similar to the one of interest may have significant health benefits by mitigating oxidative damage (Aziz et al., 2021).

Properties

IUPAC Name

N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4S/c26-30(27,15-3-4-16-17(12-15)29-11-10-28-16)22-9-8-21-18-5-6-19(25-24-18)23-14-2-1-7-20-13-14/h1-7,12-13,22H,8-11H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAPRWWCPPRPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.